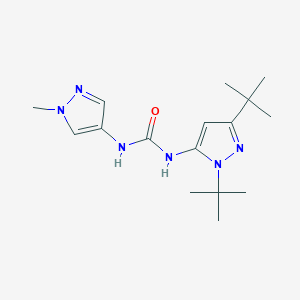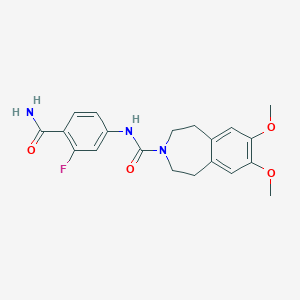![molecular formula C16H23ClN2O4S B7175267 N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B7175267.png)
N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a carboxamide group, an ethyl group, and a methyl group, along with a sulfonylethyl chain attached to a chlorophenyl group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Carboxamide Group: The morpholine ring is then reacted with ethyl chloroformate to introduce the carboxamide group.
Sulfonylation: The sulfonylethyl chain is introduced by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonylethyl chain can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)sulfonylethyl]-N-ethylaniline
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its morpholine ring and sulfonylethyl chain provide distinct advantages in terms of stability and versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonylethyl]-2-ethyl-6-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-14-11-19(10-12(2)23-14)16(20)18-8-9-24(21,22)15-6-4-13(17)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPNYVPWGENQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC(O1)C)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7175186.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7175193.png)
![1-ethyl-N-[[3-(hydroxymethyl)phenyl]methyl]indole-3-carboxamide](/img/structure/B7175195.png)
![3-amino-N-[3-(benzenesulfonylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7175212.png)
![1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone](/img/structure/B7175214.png)
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7175218.png)
![N-[2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-2-methoxybenzamide](/img/structure/B7175233.png)
![[1-[(1-Propan-2-yltetrazol-5-yl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7175242.png)
![N-(3,4-dimethoxyphenyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175249.png)
![3-methyl-N-(2-piperidin-1-ylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175254.png)
![1-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]urea](/img/structure/B7175281.png)


![N-(3-benzoylphenyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7175307.png)
